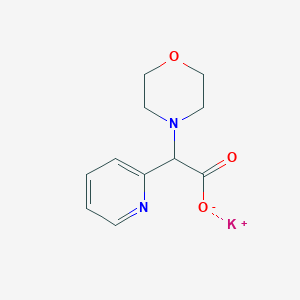

Potassium 4-morpholinyl(2-pyridinyl)acetate

Description

Dual Pharmacophore Interactions in ATP-Binding Pockets

The morpholinyl-pyridinyl hybrid scaffold exploits conserved features of kinase ATP-binding sites. In PI3Kγ, the morpholine oxygen forms a hydrogen bond with Val882 in the hinge region, while the pyridine nitrogen coordinates with a backbone amide group. This dual interaction stabilizes the inactive conformation of the kinase, as demonstrated by crystallographic studies of analog compounds. For example, a derivative containing this scaffold exhibited pan-PI3K inhibition with IC₅₀ values of 1.18 μM (PI3Kα), 1.55 μM (PI3Kβ), 1.05 μM (PI3Kγ), and 0.42 μM (PI3Kδ).

Table 1: Inhibition profiles of morpholinyl-pyridinyl analogs against PI3K isoforms

| Compound | PI3Kα (μM) | PI3Kβ (μM) | PI3Kγ (μM) | PI3Kδ (μM) |

|---|---|---|---|---|

| Analog 10 | 1.18 ± 0.17 | 1.55 ± 0.30 | 1.05 ± 0.10 | 0.42 ± 0.05 |

The acetate group in potassium 4-morpholinyl(2-pyridinyl)acetate introduces an anionic carboxylate at physiological pH, which may enhance solubility and facilitate salt bridge formation with lysine or arginine residues in the solvent-exposed region of kinases. This property was leveraged in the development of VRK1 inhibitors, where substitution at the pyridine 4-position with aryl groups improved selectivity by 50-fold compared to unsubstituted analogs.

Conformational Flexibility and Selectivity Optimization

Morpholine’s chair-to-skew-boat conformational equilibrium allows the scaffold to adapt to divergent kinase binding pockets. Molecular dynamics simulations show that the energy barrier for morpholine ring inversion (ΔG‡ ≈ 5–8 kcal/mol) permits rapid interconversion between states, enabling optimal positioning of the pyridinyl group in both deep and shallow ATP pockets. This flexibility underlies the compound’s ability to inhibit structurally distinct kinases like VRK1 (IC₅₀ ≈ 150 nM) and VRK2 (Kᴅ ≈ 400 nM) while maintaining selectivity against 48 off-target kinases at 1 μM concentrations.

Table 2: Selectivity metrics for pyridine-based kinase inhibitors

| Compound | Target (IC₅₀/Kᴅ) | S(50%)* | Viability (HeLa cells, 24h) |

|---|---|---|---|

| 26 | VRK1: 150 nM | 0.04 | 60% at 25 μM |

| 18 | VRK2: 400 nM | 0.25 | 60% at 12.5 μM |

*S(50%): Selectivity score (lower = more selective)

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-morpholin-4-yl-2-pyridin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.K/c14-11(15)10(9-3-1-2-4-12-9)13-5-7-16-8-6-13;/h1-4,10H,5-8H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTPHXKRFWLREQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=N2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13KN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-morpholinyl(2-pyridinyl)acetate typically involves the following steps:

Formation of 4-morpholinyl(2-pyridinyl)acetic acid: This can be achieved through a multi-step organic synthesis process starting from 2-bromopyridine and morpholine. The reaction involves nucleophilic substitution, followed by carboxylation to introduce the acetic acid moiety.

Neutralization with Potassium Hydroxide: The 4-morpholinyl(2-pyridinyl)acetic acid is then neutralized with potassium hydroxide to form the potassium salt.

The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The process would include:

Batch or Continuous Flow Reactors: To handle the large volumes and maintain consistent reaction conditions.

Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-morpholinyl(2-pyridinyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Potassium 4-morpholinyl(2-pyridinyl)acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its properties may be beneficial in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Potassium 4-morpholinyl(2-pyridinyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The morpholinyl group in the target compound enhances hydrophilicity (LogP = -1.55) compared to the trifluoromethyl analog (expected higher LogP due to CF₃) .

- Ester Chain Length : Methyl and ethyl esters () demonstrate that longer alkyl chains reduce synthetic yields (33% vs. 29%), likely due to steric hindrance .

Salt Forms :

Reactivity Trends

- Electronic Effects : The morpholinyl group’s electron-donating nature may stabilize intermediates in synthesis, unlike electron-withdrawing groups (e.g., CF₃ in ), which could hinder nucleophilic reactions .

- Steric Effects : Ethyl esters () exhibit lower yields than methyl analogs, highlighting the impact of steric bulk on reaction efficiency .

Biological Activity

Potassium 4-morpholinyl(2-pyridinyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and a pyridine moiety, which are known to influence its biological activity. The structure can be represented as follows:

- Morpholine : A six-membered ring containing one oxygen and five carbon atoms.

- Pyridine : A six-membered aromatic ring with one nitrogen atom.

This unique combination allows for interactions with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various signaling pathways, such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .

- Neuroprotective Effects : Some studies suggest that derivatives of morpholine can exert neuroprotective effects by modulating oxidative stress and inflammation, potentially through pathways involving AKT/mTOR signaling .

- Antiproliferative Activity : The compound may exhibit antiproliferative effects against cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound and its derivatives:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | A375 melanoma | 0.58 | PI3K inhibition |

| Study B | MCF-7 breast cancer | 0.375 - 0.381 | Antiproliferative activity |

| Study C | Neuroblastoma cells | Not specified | Neuroprotection via oxidative stress modulation |

These studies indicate that the compound exhibits significant inhibitory activity against specific cancer cell lines and suggests potential neuroprotective properties.

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of morpholine derivatives, it was found that certain analogs could significantly reduce neuronal injury induced by oxidative stress, suggesting a protective role in neurodegenerative conditions .

- Anticancer Activity : Another investigation reported that compounds similar to this compound demonstrated substantial growth inhibition in various cancer cell lines, indicating potential use as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.